Cas no 1188282-00-9 (4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-)
1188282-00-9 structure
Product Name:4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-
Numero CAS:1188282-00-9
MF:C20H34O4
MW:338.481566905975
CID:97699
PubChem ID:44606935
Update Time:2025-04-18
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-
- 9-Hydroxydarutigenol
- (3α,5β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,9,15,16-tetrol
- 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,...
- 4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8
- 21'-oxo-vobtusine
- [ "" ]
- (2S,4aS,4bR,7R,8aR)-2-[(1R)-1,2-Dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol
- FS-10204
- (2R,4aR,4bS,7S,10aR)-7-[(1R)-1,2-dihydroxyethyl]-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol
- 1188282-00-9
- 9-Hydroxydarutigel
- DTXSID101103177
- AKOS032961638
- (2S,4aS,4bR,7R,8aR)-2-((1R)-1,2-Dihydroxyethyl)-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-4a,7(2H)-phenanthrenediol
-
- Inchi: 1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3/t14-,15-,16+,18+,19-,20+/m1/s1
- Chiave InChI: PHRLIXFEBORQQV-OWJTWYAJSA-N
- Sorrisi: O[C@@]12CC[C@](C)([C@H](CO)O)C=C1CC[C@@H]1C(C)(C)[C@@H](CC[C@]12C)O
Proprietà calcolate
- Massa esatta: 338.24600
- Massa monoisotopica: 338.24570956g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 542
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 80.9Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 508.2±50.0 °C at 760 mmHg
- Punto di infiammabilità: 229.0±24.7 °C
- PSA: 80.92000
- LogP: 2.39440
- Pressione di vapore: 0.0±3.0 mmHg at 25°C
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H57230-5mg |
(3α,5β,9β,10α,13α,15R)-Pimar-8(14)-ene-3,9,15,16-tetrol |
1188282-00-9 | ,HPLC≥96.0% | 5mg |
¥5600.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5572-5 mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 5mg |
¥5365.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5572-5mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 5mg |
¥ 3940 | 2024-07-20 | ||
| Cooke Chemical | M3109435-5mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 96% | 5mg |
RMB 2660.00 | 2025-02-21 | |
| TargetMol Chemicals | TN5572-5 mg |
9β-Hydroxydarutigenol |
1188282-00-9 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN5572-1 mL * 10 mM (in DMSO) |
9β-Hydroxydarutigenol |
1188282-00-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| TargetMol Chemicals | TN5572-1 ml * 10 mm |
9β-Hydroxydarutigenol |
1188282-00-9 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 | ||
| A2B Chem LLC | AE17454-1mg |
9-Hydroxydarutigel |
1188282-00-9 | 96 | 1mg |
$699.00 | 2024-04-20 | |
| A2B Chem LLC | AE17454-5mg |
9-Hydroxydarutigel |
1188282-00-9 | 96.0% | 5mg |
$702.00 | 2024-04-20 |
4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)- Letteratura correlata
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
1188282-00-9 (4a,7(2H)-Phenanthrenediol,2-[(1R)-1,2-dihydroxyethyl]-3,4,4b,5,6,7,8,8a,9,10-decahydro-2,4b,8,8-tetramethyl-,(2S,4aS,4bR,7R,8aR)-) Prodotti correlati
- 110557-39-6(1,4-Naphthalenediol,1,4,4a,5,6,7,8,8a-octahydro-1-(hydroxymethyl)-2,5,5,8a-tetramethyl-,(1R,4S,4aS,8aS)-)
- 1188281-99-3(2,9-Phenanthrenediol,7-[(1R)-1,2-dihydroxyethyl]-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-,(2R,4aR,4bS,7S,9S,10aS)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornitori consigliati
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti